molecular formula C10H6BrNO B6215712 5-bromoquinoline-6-carbaldehyde CAS No. 2051588-04-4

5-bromoquinoline-6-carbaldehyde

Katalognummer: B6215712
CAS-Nummer: 2051588-04-4
Molekulargewicht: 236.06 g/mol
InChI-Schlüssel: KFYBIOXCTDCEDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromoquinoline-6-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C10H6BrNO. It features a quinoline core structure substituted with a bromine atom at the 5-position and an aldehyde group at the 6-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromoquinoline-6-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method is the bromination of 6-quinolinecarbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromoquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

5-Bromoquinoline-6-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and as a fluorescent probe in biochemical assays.

    Medicine: Quinoline derivatives, including those synthesized from this compound, have shown potential as antimalarial, antibacterial, and anticancer agents.

    Industry: It is utilized in the production of dyes, pigments, and other materials with specific electronic properties

Wirkmechanismus

The mechanism of action of 5-bromoquinoline-6-carbaldehyde and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. For example, quinoline derivatives can intercalate into DNA, disrupting its function and leading to cell death. Additionally, these compounds may inhibit enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity .

Vergleich Mit ähnlichen Verbindungen

    Quinoline-6-carbaldehyde: Lacks the bromine substitution, resulting in different reactivity and biological activity.

    5-Chloroquinoline-6-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical properties and applications.

    5-Fluoroquinoline-6-carbaldehyde:

Uniqueness: 5-Bromoquinoline-6-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct reactivity patterns and make it a versatile intermediate for the synthesis of various functionalized quinoline derivatives .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromoquinoline-6-carbaldehyde involves the bromination of quinoline followed by oxidation of the resulting 5-bromoquinoline to form the aldehyde functional group at position 6.", "Starting Materials": [ "Quinoline", "Bromine", "Sodium hydroxide", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Bromination of quinoline using bromine and sodium hydroxide to form 5-bromoquinoline", "Step 2: Oxidation of 5-bromoquinoline using acetic acid and hydrogen peroxide to form 5-bromoquinoline-6-carboxylic acid", "Step 3: Decarboxylation of 5-bromoquinoline-6-carboxylic acid using heat and acid to form 5-bromoquinoline-6-carbaldehyde" ] }

CAS-Nummer

2051588-04-4

Molekularformel

C10H6BrNO

Molekulargewicht

236.06 g/mol

IUPAC-Name

5-bromoquinoline-6-carbaldehyde

InChI

InChI=1S/C10H6BrNO/c11-10-7(6-13)3-4-9-8(10)2-1-5-12-9/h1-6H

InChI-Schlüssel

KFYBIOXCTDCEDO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2Br)C=O)N=C1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.